3-Fluoro-D-phenylalanine 3-Fluoro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 110117-84-5
VCID: VC21538246
InChI: InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC(=C1)F)CC(C(=O)O)N
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

3-Fluoro-D-phenylalanine

CAS No.: 110117-84-5

Cat. No.: VC21538246

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-D-phenylalanine - 110117-84-5

CAS No. 110117-84-5
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key VWHRYODZTDMVSS-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)F)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)F)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

3-Fluoro-D-phenylalanine (CAS No. 2629-54-1) is a fluorinated derivative of the amino acid phenylalanine, specifically the D-enantiomer with fluorine substitution at the meta position of the phenyl ring. It is systematically named as (R)-2-amino-3-(3-fluorophenyl)propanoic acid . The compound features the characteristic amino acid structure with a fluorinated aromatic side chain.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that are relevant to its applications in research and synthesis:

PropertyValue
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Melting Point~240°C (decomposition)
Density1.1939 (estimated)
Physical FormSolid
Recommended StorageRoom temperature
Optical RotationSpecific to D-isomer

The structure includes an amino group, a carboxylic acid group, and a phenyl ring with fluorine at the meta position, making it an interesting candidate for various chemical and biochemical applications . The D-configuration refers to the stereochemistry at the alpha carbon, which is opposite to the naturally occurring L-amino acids found in proteins.

Structural Identifiers and Nomenclature

The compound is recognized by several synonyms and identifiers in scientific literature and chemical databases:

Identifier TypeValue
CAS Number2629-54-1
IUPAC Name(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Common SynonymsH-M-FLUORO-D-PHE-OH, D-3-FLUOROPHENYLALANINE, 3-FLUORO-D-PHE
MDL NumberMFCD00066449
InChI KeyVWHRYODZTDMVSS-UHFFFAOYNA-N
SMILES NotationNC(CC1=CC(F)=CC=C1)C(O)=O

These various identifiers facilitate the unambiguous identification of the compound across different chemical databases and literature sources .

Synthesis Methods

The preparation of 3-Fluoro-D-phenylalanine involves sophisticated chemical and enzymatic processes. According to available research, the synthesis typically follows a multi-step approach.

Chemical Synthesis Route

A documented synthesis pathway involves a three-step process as follows:

  • Initial reaction with thionyl chloride at 0°C

  • Subsequent treatment with ammonia in methanol at 0°C

  • Final enzymatic reaction utilizing pyridoxal 5'-phosphate monohydrate and cobalt(II) chloride in aqueous buffer (pH 7.0) at 40°C for 8 hours

This synthetic route was reported in research published by Yasukawa and Asano in Advanced Synthesis and Catalysis (2012, volume 354, issue 17, pages 3327-3332) . The enzymatic step is particularly noteworthy as it enables the stereoselective formation of the D-isomer.

Enzymatic Approaches

The enzymatic step in the synthesis is crucial for controlling the stereochemistry of the final product. Pyridoxal 5'-phosphate serves as a cofactor for the enzymatic transformation, while cobalt(II) chloride acts as a catalyst. The carefully controlled conditions (temperature, pH, and reaction time) ensure the formation of the desired D-enantiomer with high stereoselectivity .

Applications in Scientific Research

3-Fluoro-D-phenylalanine has found diverse applications across multiple scientific disciplines, particularly in pharmaceutical research and biochemical investigations.

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of targeted therapies for various diseases . The fluorine substituent provides several advantages in drug design:

  • Enhanced metabolic stability due to the strength of the carbon-fluorine bond

  • Altered lipophilicity, potentially improving membrane permeability

  • Modified binding affinity to target proteins

  • Unique electronic properties that can influence molecular interactions

These characteristics make 3-Fluoro-D-phenylalanine an attractive component in the design of peptide-based drugs and small molecule therapeutics.

Biochemical Research Applications

In biochemical research, 3-Fluoro-D-phenylalanine is utilized in studies investigating protein synthesis and enzyme activity. The compound helps researchers understand the role of amino acids in biological processes . The fluorine atom serves as a probe in various spectroscopic techniques, including 19F NMR, allowing for detailed investigations of protein structure and dynamics.

Neuroscience Research

The compound has been explored for its potential effects on neurotransmitter systems, contributing to the understanding of neuropharmacology and mental health treatments . The D-configuration may influence the compound's interaction with neurological receptors and transporters, potentially leading to novel insights in neuroscience research.

Peptide Synthesis

3-Fluoro-D-phenylalanine plays a crucial role in the production of peptides, which are essential for various applications in therapeutics and diagnostics . The incorporation of this unnatural amino acid into peptides can:

  • Enhance proteolytic stability

  • Modify peptide conformation

  • Alter binding characteristics to target receptors

  • Provide unique spectroscopic handles for analytical purposes

These features make the compound particularly valuable in the development of peptide-based pharmaceuticals and diagnostic tools.

Derivatives and Related Compounds

Several derivatives of 3-Fluoro-D-phenylalanine have been developed to facilitate its use in various research contexts, particularly in peptide synthesis and pharmaceutical development.

Methyl Ester Hydrochloride Derivative

3-Fluoro-D-phenylalanine methyl ester hydrochloride (C10H12FNO2·HCl) is an important derivative with specific optical properties (D= -16.9 ± 2°, c = 1.039 in methanol at 20°C) . This derivative is particularly useful in:

  • Drug development research

  • Peptide synthesis as a protected building block

  • Biochemical investigations

  • Creation of fluorescent probes

The methyl ester functionality provides enhanced solubility in organic solvents, facilitating its use in various synthetic processes.

Fmoc-Protected Derivative

Fmoc-3-fluoro-D-phenylalanine represents another significant derivative, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino functionality. This derivative displays specific optical properties (D= +43.5 ± 3.5°, c=1 in DMF at 20°C) .

The Fmoc-protected version is particularly valuable in:

  • Solid-phase peptide synthesis

  • Development of novel pharmaceutical compounds

  • Bioconjugation processes

  • Creation of fluorescent probes for biochemical assays

The Fmoc protecting group allows for selective deprotection conditions that are compatible with other functional groups, making it ideal for complex synthetic sequences in peptide chemistry.

Research Significance and Future Perspectives

Significance in Fluorinated Amino Acid Research

3-Fluoro-D-phenylalanine belongs to the broader category of fluorinated amino acids, which have gained increasing attention in pharmaceutical and biochemical research. The unique properties of fluorinated compounds make this amino acid derivative an important subject in studies aimed at enhancing the efficacy and selectivity of drug candidates .

The research significance extends to:

  • Understanding the impact of fluorine substitution on protein-ligand interactions

  • Developing novel therapeutic approaches based on fluorinated peptides

  • Exploring the unique physical and chemical properties conferred by fluorine substitution

  • Advancing the field of bioorganic chemistry through novel fluorinated building blocks

Future Research Directions

Future research involving 3-Fluoro-D-phenylalanine may focus on:

  • Development of more efficient and scalable synthetic routes

  • Exploration of its potential in peptide-based therapeutics targeting specific diseases

  • Investigation of structure-activity relationships in fluorinated peptides

  • Application in emerging fields such as peptide-based materials and bionanotechnology

The continued exploration of this compound and its derivatives promises to yield valuable insights and applications across multiple scientific disciplines.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator